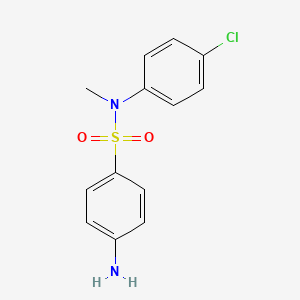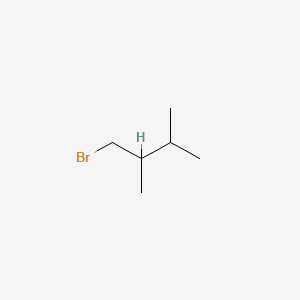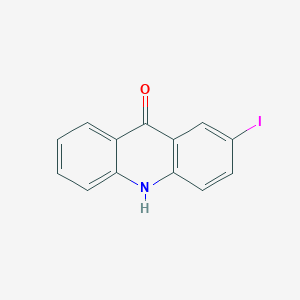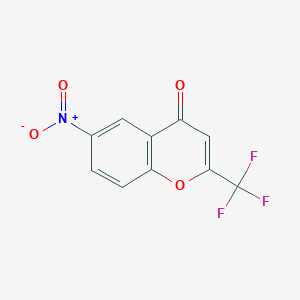
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a trifluoromethyl group in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the reaction of 6-nitro-2-trifluoromethylchromone with various amines. For example, reactions with benzylamine, ethanolamine, and aniline yield different substituted products . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with different nucleophiles, leading to a variety of derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Addition Reactions: The compound can react with amines to form amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. Conditions may involve solvents like ethanol and mild heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Addition Reactions: Amines like benzylamine, ethanolamine, and aniline are commonly used.
Major Products Formed
Substitution Products: Various substituted chromones depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Addition Products: Amino-substituted chromones.
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its biological activity.
Biological Studies: The compound’s interactions with biological targets are of interest in understanding its mechanism of action.
Material Science: The trifluoromethyl group imparts unique properties that can be useful in developing new materials
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2-(trifluoromethyl)chromone
- 2-Trifluoromethylchromone
- 6-Nitrochromone
Uniqueness
6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both a nitro group and a trifluoromethyl group. This combination enhances its reactivity and potential biological activities compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO4/c11-10(12,13)9-4-7(15)6-3-5(14(16)17)1-2-8(6)18-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHAMVUYZRUQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339248 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309286-94-0 | |
| Record name | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


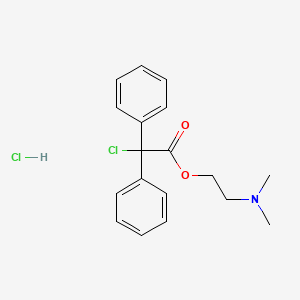
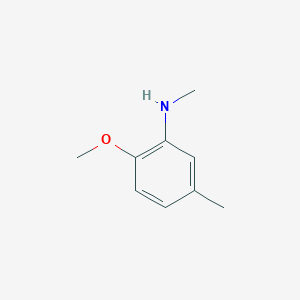
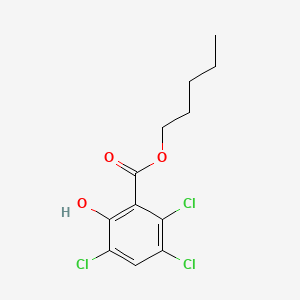

![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)

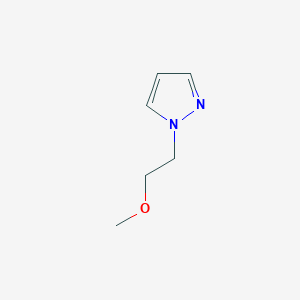

![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)

